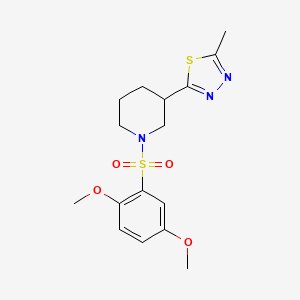
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H10F3OP. It is characterized by the presence of a dimethylphosphoryl group and a trifluoromethyl group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene typically involves the introduction of the dimethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common synthetic route includes the reaction of a suitable benzene derivative with dimethylphosphoryl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced phosphine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in coordination with metal ions or other electrophilic species, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various molecular pathways and biological processes .
Comparación Con Compuestos Similares
1-Dimethylphosphoryl-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-Dimethylphosphoryl-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-Dimethylphosphoryl-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .
Propiedades
IUPAC Name |
1-dimethylphosphoryl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKCDAIQTYONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)


![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)
![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)




![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)
